molecular formula C12H16N2O B8381084 piperidin-4-one O-benzyl oxime

piperidin-4-one O-benzyl oxime

Cat. No.: B8381084
M. Wt: 204.27 g/mol
InChI Key: MCZRFXDSKGNGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-one O-benzyl oxime is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-phenylmethoxypiperidin-4-imine

InChI

InChI=1S/C12H16N2O/c1-2-4-11(5-3-1)10-15-14-12-6-8-13-9-7-12/h1-5,13H,6-10H2

InChI Key

MCZRFXDSKGNGRU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=NOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-oxopiperidine-1-carboxylate (524 mg, 2.63 mmol) and O-benzylhydroxylamine hydrochloride (504 mg, 3.16 mmol) in pyridine (5 mL) was stirred at ambient temperature for 18 hours. The reaction mixture was concentrated in vacuo and the residue was partitioned between ether and H2O. The separated organic phase was washed with 1 N aqueous HCl and brine, dried over MgSO4, filtered, and concentrated in vacuo to yield 816 mg of crude N-tert-butoxycarbonyl intermediate. This material was taken up in CH2Cl2 (5 mL), followed by addition of trifluoroacetic acid (5.0 mL, 65.0 mmol) via syringe. After stirring for 30 minutes at ambient temperature, the reaction was cooled to 0° C. and quenched by slow addition of 2 N aqueous NaOH solution (35 mL). The mixture was diluted with 75 mL CH2Cl2 and the phases were separated. The organic layer was washed with 1 N aqueous NaOH solution and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 7.39-7.27 (m, 5H), 5.07 (s, 2H), 3.02-2.94 (m, 2H), 2.94-2.86 (m, 2H), 2.63-2.54 (m, 2H), 2.33-2.23 (m, 2H), 1.58 (bs, 1H); MS (DCI+) m/z 205 (M+H)+.
Quantity
524 mg
Type
reactant
Reaction Step One
Name
O-benzylhydroxylamine hydrochloride
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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